N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}naphthalene-1-carboxamide
Description
The exact mass of the compound this compound is 329.12766012 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[(1-pyridin-3-yltriazol-4-yl)methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c25-19(18-9-3-6-14-5-1-2-8-17(14)18)21-11-15-13-24(23-22-15)16-7-4-10-20-12-16/h1-10,12-13H,11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVKQDLXPCJBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}naphthalene-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a naphthalene core substituted with a pyridine and a triazole moiety. The presence of these functional groups is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it was tested against HeLa (cervical cancer) and L1210 (murine leukemia) cells, showing IC50 values in the low micromolar range (approximately 9.6 μM) for some derivatives containing the triazole ring .
Anti-Tubercular Activity
The compound's derivatives have also been evaluated for anti-tubercular activity. In a study assessing various substituted benzamide derivatives, several compounds exhibited promising inhibitory concentrations against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds were found to be non-toxic to human embryonic kidney cells (HEK-293), indicating a favorable safety profile for further development .
Crystal Structure Analysis
Crystallographic studies have provided insights into the molecular interactions of this compound. The crystal structure reveals weak intermolecular interactions that may play a role in its biological activity . Understanding these interactions is crucial for rational drug design.
Comparative Biological Activity
A comparative analysis of various derivatives has shown that modifications to the triazole and naphthalene groups can significantly influence biological activity. For example, replacing certain functional groups resulted in enhanced potency against specific cancer cell lines while maintaining low cytotoxicity levels .
Table: Summary of Biological Activities
| Activity | Cell Line/Organism | IC50 (μM) | Notes |
|---|---|---|---|
| Anticancer | HeLa | 9.6 | Significant antiproliferative activity |
| Anticancer | L1210 | ~10 | Effective against murine leukemia cells |
| Anti-Tubercular | Mycobacterium tuberculosis | 1.35 - 2.18 | Non-toxic to HEK-293 cells |
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise as a pharmacological agent , particularly in the development of new drugs targeting various diseases.
Anticancer Activity
Recent studies have indicated that triazole derivatives can act as inhibitors for specific cancer-related targets. For instance, compounds similar to N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}naphthalene-1-carboxamide have been synthesized and evaluated for their efficacy against cancer cell lines. A notable study demonstrated that triazole-naphthalene hybrids exhibited significant inhibitory effects on the VEGFR-2 pathway, which is crucial in tumor angiogenesis .
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound A | VEGFR-2 | 0.5 | A549 |
| Compound B | VEGFR-2 | 0.8 | MCF7 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research has shown that naphthalene derivatives possess activity against various bacterial strains, making them potential candidates for antibiotic development. In vitro studies indicated that derivatives with triazole moieties exhibited enhanced antibacterial activity compared to their non-triazole counterparts.
Enzyme Inhibition
This compound has been explored as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies have reported its potential as a phosphodiesterase (PDE) inhibitor, which could lead to therapeutic applications in treating conditions like asthma and erectile dysfunction.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| PDE5 | Competitive | 0.6 |
| PDE10A | Non-competitive | 0.9 |
Organic Electronics
The unique structural properties of this compound make it suitable for applications in organic electronics. Its ability to form stable films and conduct electricity has been investigated for use in organic light-emitting diodes (OLEDs) and organic solar cells.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized a series of naphthalene-triazole hybrids and tested their efficacy against breast cancer cell lines. The most potent compound demonstrated an IC50 value of 0.4 µM against MCF7 cells, significantly inhibiting cell proliferation and inducing apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of triazole derivatives against multi-drug resistant bacterial strains. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus, highlighting their potential as novel antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
